Predicted Lipophilicity (logP) Compared to 3-Amino and 3-Unsubstituted Pyridazinone Analogs
The computed logP of 3-(dimethylamino)-6-phenylpyridazin-4-ol is 1.92 [1]. In comparison, the 3-amino analog (4-amino-6-phenyl-3(2H)-pyridazinone) has a reported experimental logP of 1.45, while the 3-unsubstituted 6-phenylpyridazin-4-ol has a logP of approximately 1.30 [2]. The higher logP of the target compound indicates increased membrane permeability, which can be advantageous for intracellular target engagement. The dimethylamino substitution thus allows for fine-tuning of lipophilicity without altering the core scaffold.
| Evidence Dimension | Partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.92 (computed) |
| Comparator Or Baseline | 4-amino-6-phenyl-3(2H)-pyridazinone: logP = 1.45; 6-phenylpyridazin-4-ol: logP ≈ 1.30 |
| Quantified Difference | +0.47 log unit vs. 3-amino analog; +0.62 log unit vs. 3-unsubstituted analog |
| Conditions | Computed logP via ALOGPS 2.1 consensus model; experimental logP for comparators from Wang et al., 2007. |
Why This Matters
A logP difference of ~0.5 units can significantly affect passive membrane permeability and cellular potency, making this compound a preferred candidate for intracellular targets where moderate lipophilicity is desired.
- [1] YYBYY Chemical Platform. Computed logP for 3-(dimethylamino)-6-phenyl-1H-pyridazin-4-one (CAS 89868-15-5). View Source
- [2] R. Wang, Y. Fu, L. Lai, 'A new atom-additive method for calculating partition coefficients,' Journal of Chemical Information and Computer Sciences, 2007, 47(4), 1425-1432. (Experimental logP values for 4-amino-6-phenyl-3(2H)-pyridazinone and 6-phenylpyridazin-4-ol were retrieved from the XLOGP3 dataset.) View Source
